9H-Purine-6-sulfonyl chloride
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Overview
Description
9H-Purine-6-sulfonyl chloride is a chemical compound belonging to the purine family, characterized by a sulfonyl chloride group attached to the 6-position of the purine ring. Purines are heterocyclic aromatic organic compounds, which play a crucial role in various biological processes. The sulfonyl chloride group imparts unique chemical reactivity to the compound, making it valuable in synthetic chemistry and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-6-sulfonyl chloride typically involves the sulfonylation of 6-substituted purine intermediates with various sulfonyl chlorides. For instance, 6-chloro-9H-purine can be reacted with sulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 9H-Purine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonyl derivatives.
Dehalogenation Reactions: The compound can undergo dehalogenation reactions in the presence of catalysts like palladium on carbon (Pd/C) to yield different sulfonylated purine derivatives.
Common Reagents and Conditions:
Bases: Pyridine, triethylamine
Catalysts: Palladium on carbon (Pd/C)
Solvents: Dimethylformamide (DMF), acetone
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Derivatives: Formed by reaction with alcohols
Sulfonyl Derivatives: Formed by reaction with thiols
Scientific Research Applications
9H-Purine-6-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9H-Purine-6-sulfonyl chloride involves the sulfonamide bond at the 9-position of the purine ring, which serves as the primary degradation site. The resulting sulfonylation degradation species mediate the compound’s biological activity, such as inhibiting HCV replication . Further studies are needed to elucidate the detailed molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
6-Chloro-9H-purine: A precursor in the synthesis of 9H-Purine-6-sulfonyl chloride.
9-Sulfonyl-9H-purine: Shares a similar sulfonyl group but differs in the position of substitution.
2,6,9-Trisubstituted purinyl derivatives: These compounds exhibit diverse biological activities and are structurally related to this compound.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the sulfonyl chloride group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives .
Properties
IUPAC Name |
7H-purine-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O2S/c6-13(11,12)5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHKOEOCFMPCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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